molecular formula C8H11N3O B15279427 2-(3-Aminophenyl)-N'-hydroxyethanimidamide

2-(3-Aminophenyl)-N'-hydroxyethanimidamide

Cat. No.: B15279427
M. Wt: 165.19 g/mol
InChI Key: FJNPQQBHVLMBNS-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-N’-hydroxyethanimidamide is an organic compound that features an aminophenyl group and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-aminophenylamine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanol as a solvent and reflux conditions to facilitate the reaction . The reaction may also involve the use of catalysts to improve yield and reaction efficiency.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Aminophenyl)-N’-hydroxyethanimidamide include:

Uniqueness

What sets 2-(3-Aminophenyl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(3-aminophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H11N3O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)

InChI Key

FJNPQQBHVLMBNS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)C/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=NO)N

Origin of Product

United States

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